Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Overview
Description
“Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate” is a compound that has a similar structure . It has a molecular weight of 298.27 . Another related compound is “Methyl 3-(2-nitroanilino)thiophene-2-carboxylate” with a molecular formula of C12H10N2O4S and a molecular weight of 278.29 g/mol.
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate” were not found, related compounds such as “Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate” is 1S/C12H9FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)14(16)17/h2-6,20H,1H3 .
Physical And Chemical Properties Analysis
“Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate” is a solid at room temperature and should be stored at 28 C .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a compound that can be utilized in medicinal chemistry due to its structural similarity to biologically active thiophene derivatives. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound could serve as a precursor or an intermediate in the synthesis of drugs that harness these properties.
Material Science
In material science, this compound’s thiophene moiety is of interest. Thiophene and its derivatives are used in industrial chemistry as corrosion inhibitors . They can form protective layers on metals, preventing oxidation and degradation. Research into the application of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate in this domain could lead to the development of new, more effective corrosion inhibitors.
Organic Semiconductors
Thiophene-based molecules play a prominent role in the advancement of organic semiconductors . The electronic properties of thiophene make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate could be investigated for its potential use in these applications, possibly as a building block for more complex semiconductor materials.
Organic Field-Effect Transistors (OFETs)
The compound’s potential application in OFETs is significant due to the thiophene ring’s ability to facilitate charge transport . Research could explore how the nitro and ester groups affect the compound’s electronic properties and how it could be incorporated into OFET designs.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, thiophene derivatives are used in the fabrication of light-emitting layers . Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate could be a candidate for creating new types of OLEDs with potentially improved efficiency and stability.
Corrosion Inhibitors
As mentioned earlier, thiophene derivatives are used as corrosion inhibitors. Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate could be explored for its efficacy in protecting metal surfaces, particularly in harsh industrial environments where corrosion resistance is crucial .
Safety and Hazards
properties
IUPAC Name |
methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-4-2-8(3-5-9)13(15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDROODMZKCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384570 | |
Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
CAS RN |
103790-37-0 | |
Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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